molecular formula C8H7BrIN B1447807 5-Bromo-6-iodo-1H-indoline CAS No. 1260385-71-4

5-Bromo-6-iodo-1H-indoline

Cat. No. B1447807
M. Wt: 323.96 g/mol
InChI Key: VMBLRRGBYNIBGI-UHFFFAOYSA-N
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Description

5-Bromo-6-iodo-1H-indole is a chemical compound with the CAS Number: 1000343-06-5 . It has a molecular weight of 321.94 and its IUPAC name is 5-bromo-6-iodo-1H-indole . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Bromo-6-iodo-1H-indoline, has been a topic of interest in recent years . A straightforward synthetic approach has been reported for the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins . Another study demonstrated an effective total synthesis of the annulated indole natural product (±)-cis-trikentrin B using a regioselectively constructed 6,7-indole aryne cycloaddition from 5,6,7-tribromoindole .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-iodo-1H-indole is 1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Indoles, including 5-Bromo-6-iodo-1H-indoline, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

5-Bromo-6-iodo-1H-indole is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a molecular weight of 321.94 .

Safety And Hazards

The safety data sheet for 5-Bromo-6-iodo-1H-indole indicates that it should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . The synthesis of 5-bromosubstituted derivatives of indole phytoalexins, including 5-Bromo-6-iodo-1H-indoline, is part of this trend . Future research may focus on the development of novel synthesis methods and the exploration of the biological activities of these compounds .

properties

IUPAC Name

5-bromo-6-iodo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBLRRGBYNIBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-iodo-1H-indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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